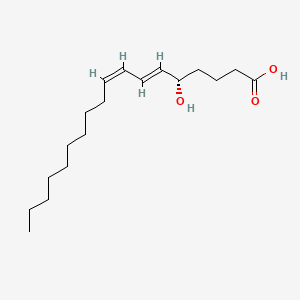

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid

Description

Properties

IUPAC Name |

(5S,6E,8Z)-5-hydroxyoctadeca-6,8-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14,17,19H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKJJUMHBUARLK-LGMATZFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\C=C\[C@H](CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857824 | |

| Record name | (5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021188-23-7 | |

| Record name | (5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Epoxidation-Reduction Sequence

Arachidonic acid derivatives are epoxidized at the Δ6,8 diene using meta-chloroperbenzoic acid (mCPBA), followed by regioselective ring-opening with water under acidic conditions. However, this method often yields racemic mixtures, necessitating chiral chromatography for resolution.

Example Protocol :

-

Epoxidation : Treat linoleic acid methyl ester with mCPBA (1.2 eq) in dichloromethane at 0°C for 12 h.

-

Hydrolysis : React the epoxide with H2O/H2SO4 (pH 3) at 50°C for 6 h.

-

Purification : Isolate the diastereomers via reverse-phase HPLC (C18 column, methanol/water gradient).

This method achieves 40–60% yield with 70–80% ee, limited by competing side reactions at the Δ8 position.

Asymmetric Catalytic Hydroxylation

Sharpless asymmetric dihydroxylation (AD) provides higher stereoselectivity. The Δ6,8 diene is treated with osmium tetroxide (OsO4) and a chiral ligand (e.g., (DHQD)2PHAL) to install the 5S-hydroxy group.

Optimized Conditions :

-

Catalyst : OsO4 (0.1 eq), (DHQD)2PHAL (0.2 eq)

-

Oxidant : N-Methylmorpholine N-oxide (NMO, 2 eq)

-

Solvent : tert-Butanol/H2O (4:1 v/v)

Purification and Characterization

Solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for isolating and validating the compound’s structure:

-

Conditioning : C18 cartridge with methanol (1 mL) followed by 15% methanol/water (1 mL).

-

Loading : Dilute reaction mixture in 15% methanol/water (1 mL).

-

Washing : Hexane (2 mL) to remove non-polar impurities.

-

Elution : Methanol with 0.1% formic acid (0.5 mL).

-

Column : Luna C18(2) (2.1 × 150 mm, 3 μm)

-

Mobile Phase : 0.1% formic acid in water (A) and methanol (B)

-

Gradient : 15% B to 95% B over 20 min

-

Detection : Negative-ion mode, MRM transitions m/z 311.2 → 293.2 (quantifier) and 311.2 → 201.1 (qualifier)

Challenges and Innovations

Chemical Reactions Analysis

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be further oxidized to form dihydroxy derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid involves its role as a signaling molecule in the eicosanoid pathway. It acts on specific receptors and enzymes, modulating inflammatory responses and other cellular processes. The molecular targets include lipoxygenase enzymes and various receptors involved in inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The compound is compared to analogs based on chain length, double-bond positions, functional groups (hydroxyl or ketone), and biological activity. Key examples include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Chain Length and Functional Groups: The target compound (18C) is longer than diatom-derived (5Z,8Z)-10-hydroxydeca-5,8-dienoic acid (10C) and (6E,8Z)-5-oxo-6,8-tetradecadienoic acid (14C) . Longer chains may enhance membrane interaction or enzyme specificity. The hydroxyl group at C5 distinguishes it from non-hydroxylated analogs like 5,8-tetradecadienoic acid and keto derivatives like (6E,8Z)-5-oxo-6,8-tetradecadienoic acid .

Double-Bond Configuration :

- The 6E,8Z diene system is shared with 5(S)-HETE (6E,8Z,11Z,14Z) , but the latter’s additional double bonds and 20C chain enable distinct biological roles, such as leukotriene biosynthesis.

Biological Activity: 5(S)-HETE is a well-characterized inflammatory mediator , whereas this compound’s role remains less defined, though its interaction with 5-HEDH suggests metabolic regulation . Shorter analogs like (6E,8Z)-5-oxo-6,8-tetradecadienoic acid exhibit antibacterial properties, highlighting how chain length and functional groups influence bioactivity .

Biological Activity

(5S,6E,8Z)-5-Hydroxyoctadeca-6,8-dienoic acid, commonly referred to as 5-HODE, is a polyunsaturated fatty acid derived from the enzymatic oxidation of sebaleic acid by lipoxygenases. This compound has garnered attention due to its significant biological activities and potential implications in various health conditions.

Chemical Structure and Properties

- Molecular Formula: C18H32O3

- Molecular Weight: Approximately 296.44 g/mol

- Functional Groups: Hydroxyl group at the fifth carbon and double bonds at the sixth and eighth positions.

The unique stereochemistry and functional groups of 5-HODE contribute to its reactivity and biological significance, making it a subject of interest in lipid metabolism research.

Inflammatory Response

Research indicates that 5-HODE plays a role in inflammatory processes. It has been shown to activate signaling pathways involved in the recruitment and activation of immune cells. Specifically, it may influence the activity of lipoxygenases, which are critical in the metabolism of polyunsaturated fatty acids, leading to the production of various eicosanoids that modulate inflammation .

Interaction with Biological Molecules

5-HODE interacts with several biological molecules, contributing to its diverse effects:

- Signaling Pathways: It activates pathways that can lead to increased expression of pro-inflammatory cytokines.

- Receptor Binding: Studies suggest that 5-HODE may interact with receptors such as TRPV1 (transient receptor potential vanilloid 1), which is involved in pain perception and inflammation .

Metabolomics and Disease Associations

Metabolomics studies have identified 5-HODE as a potential biomarker for diseases associated with abnormal lipid metabolism, such as obesity and atherosclerosis. Elevated levels of 5-HODE in tissues or biological fluids can reflect increased lipoxygenase activity, providing insights into metabolic dysregulation .

In a recent study examining dietary influences on pain sensitivity, it was found that excessive intake of linoleic acid led to increased plasma levels of 5-HODE. This accumulation was associated with heightened nociceptive hypersensitivity in animal models, suggesting that dietary modulation could be a strategy for pain management .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (6E,8Z)-5-Oxo-octadecadienoic Acid | C18H32O3 | Contains an oxo group instead of hydroxyl; different metabolic pathways. |

| (5Z)-Octadecenoic Acid | C18H34O2 | Monounsaturated; lacks additional double bonds and hydroxyl group. |

| Linoleic Acid | C18H32O2 | Polyunsaturated; structurally similar but without hydroxyl group. |

The distinct properties of 5-HODE compared to these compounds highlight its unique biological activities and potential therapeutic applications.

Q & A

Q. What computational tools predict the compound’s interactions with lipid bilayers or transport proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) with lipid-binding proteins (e.g., albumin) identifies binding pockets. Coarse-grained MD simulations (MARTINI force field) model membrane insertion dynamics. Free-energy calculations (umbrella sampling) quantify partitioning into lipid rafts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.